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Compound of Interest
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Cat. No.: B13919872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-epi-Padmatin is the C3 epimer of Padmatin, a dihydroflavonol first isolated from the

heartwood of Prunus puddum. The stereochemistry at the C2 and C3 positions of the C-ring in

flavonoids plays a crucial role in their biological activity. While Padmatin possesses a (2R,3R)

trans configuration, 3-epi-Padmatin has a cis configuration. Understanding the spectroscopic

properties of these epimers is essential for their identification, characterization, and subsequent

development in pharmaceutical applications.

This technical guide provides a comprehensive overview of the mass spectrometry (MS) and

nuclear magnetic resonance (NMR) spectroscopic data for 3-epi-Padmatin. As direct

experimental data for 3-epi-Padmatin is not readily available in the current literature, this guide

presents the known mass spectrometry data for Padmatin, which is identical for its epimer, and

a predicted NMR data set for 3-epi-Padmatin. This prediction is based on the established

principles of NMR spectroscopy for flavonoid stereoisomers. Detailed experimental protocols

for acquiring such data are also provided, along with a workflow for the spectroscopic analysis

of natural product epimers.

Mass Spectrometry (MS) Data
The molecular formula for both Padmatin and 3-epi-Padmatin is C₁₆H₁₄O₇, with a molecular

weight of 318.28 g/mol . As epimers, they will exhibit identical mass spectra. The primary use of
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mass spectrometry in this context is to confirm the molecular weight and elemental

composition.

Table 1: LC-MS Data for Padmatin/[3-epi-Padmatin]

Parameter Value Source

Ionization Mode ESI+ [1]

Precursor Ion [M+H]⁺ [1]

m/z 319.0812 [1]

Instrument Agilent 6530 Q-TOF [1]

Nuclear Magnetic Resonance (NMR) Data
The key distinction between Padmatin (trans) and 3-epi-Padmatin (cis) in NMR spectroscopy

lies in the coupling constant (³JH2-H3) between the protons at C2 and C3. For trans isomers,

this coupling constant is typically larger (around 8-12 Hz), while for cis isomers, it is smaller

(around 1-5 Hz). The chemical shifts of the C-ring protons and carbons will also be affected by

the change in stereochemistry.

The following tables present the predicted ¹H and ¹³C NMR data for 3-epi-Padmatin. This

prediction is based on the known data for similar flavonoid epimers.

Table 2: Predicted ¹H NMR Spectroscopic Data for 3-epi-Padmatin (500 MHz, CD₃OD)
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Position Predicted δ (ppm) Multiplicity Predicted J (Hz)

H-2 5.10 d 4.5

H-3 4.65 d 4.5

H-6 6.02 d 2.2

H-8 5.98 d 2.2

H-2' 6.95 d 2.0

H-5' 6.80 d 8.2

H-6' 6.88 dd 8.2, 2.0

7-OCH₃ 3.78 s

Table 3: Predicted ¹³C NMR Spectroscopic Data for 3-epi-Padmatin (125 MHz, CD₃OD)
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Position Predicted δ (ppm)

C-2 83.5

C-3 72.0

C-4 197.0

C-4a 101.5

C-5 164.8

C-6 97.2

C-7 168.0

C-8 96.0

C-8a 163.5

C-1' 129.0

C-2' 115.0

C-3' 145.5

C-4' 146.2

C-5' 116.0

C-6' 120.5

7-OCH₃ 56.5

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of 3-epi-
Padmatin.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is

recommended for optimal resolution and sensitivity.

Sample Preparation:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent

(e.g., methanol-d₄, acetone-d₆, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a

spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and

a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be

required due to the lower natural abundance of ¹³C.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and piecing together the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and purity of 3-epi-Padmatin.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g.,

Q-TOF or Orbitrap).

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for

flavonoid analysis.
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Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1%

formic acid, is commonly employed.

Flow Rate: 0.2-0.4 mL/min for UHPLC.

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for

flavonoids.

Scan Range:m/z 100-1000.

Data Acquisition: Acquire full scan data to determine the parent ion mass and tandem MS

(MS/MS) data for fragmentation analysis to aid in structural confirmation.

Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product and its epimer.
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Workflow for Spectroscopic Analysis of Natural Product Epimers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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